4,4'-Dipyridylmethane
Overview
Description
4,4’-Dipyridylmethane, also known as 4,4’-methylenebis(pyridine), is an organic compound with the molecular formula C11H10N2. It consists of two pyridine rings connected by a methylene bridge. This compound is known for its versatility in coordination chemistry and its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dipyridylmethane can be synthesized through several organic reactions. One common method involves the reaction of pyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of a methylene bridge between the two pyridine rings .
Industrial Production Methods: Industrial production of 4,4’-dipyridylmethane typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipyridylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 4,4’-dipyridylmethane.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,4’-Dipyridylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,4’-dipyridylmethane involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The methylene bridge provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .
Comparison with Similar Compounds
2,2’-Dipyridylmethane: Similar structure but with the methylene bridge connecting the 2-position of the pyridine rings.
4,4’-Bipyridine: Lacks the methylene bridge, resulting in a more rigid structure.
1,10-Phenanthroline: A bidentate ligand with a different ring structure, offering different coordination properties.
Uniqueness of 4,4’-Dipyridylmethane: 4,4’-Dipyridylmethane is unique due to its flexible methylene bridge, which allows it to form a variety of coordination complexes with different geometries. This flexibility enhances its utility in catalysis and materials science compared to more rigid ligands like 4,4’-bipyridine .
Properties
IUPAC Name |
4-(pyridin-4-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSMTPTFZQWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209600 | |
Record name | 4,4'-Dipyridylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60776-05-8 | |
Record name | 4,4'-Dipyridylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060776058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dipyridylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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